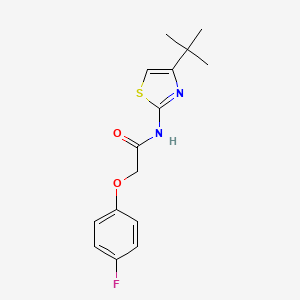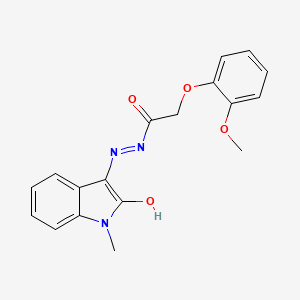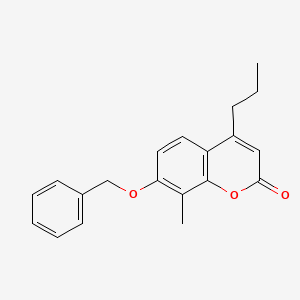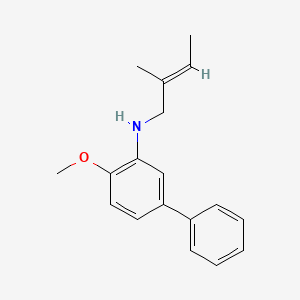![molecular formula C8H8N4OS B5764175 2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide, also known as MIPT, is a chemical compound that has been widely used in scientific research for its potential pharmacological properties. MIPT is a member of the thioamide family and is known for its ability to interact with various biological targets, including enzymes and receptors. In
Mecanismo De Acción
The exact mechanism of action of 2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide is not fully understood, but it is believed to act on various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the modulation of GABA receptor activity, and the induction of apoptosis in cancer cells. It has also been shown to have anticonvulsant and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide is its potential as a pharmacological tool for studying various biological targets. Its ability to interact with enzymes and receptors makes it a valuable compound for investigating the mechanisms of various biological processes. However, one limitation of 2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide is its relatively low potency compared to other compounds, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide. One area of interest is the development of more potent analogs of 2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide that could be used as pharmacological tools for studying biological targets. Another area of interest is the investigation of the potential anticancer properties of 2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide and its analogs, with the aim of developing new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide and its potential therapeutic applications.
Métodos De Síntesis
2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide can be synthesized through a multi-step process involving the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminobenzonitrile. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential as an anticancer agent, with studies indicating that it can inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-5-2-7(12-13-5)11-4-6(3-9)8(10)14/h2,4H,1H3,(H2,10,14)(H,11,12)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGIJCXYRXYVLO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)



![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)

![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)


![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)